5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine
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Overview
Description
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and methyl formate can yield 1,2,4-triazole derivatives.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Methoxymethyl chloride, sodium hydride; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazole derivatives. It serves as a precursor for various chemical reactions and modifications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known to inhibit certain enzymes and biological pathways.
Medicine: Explored for its potential use in drug development. Triazole compounds are often used in the design of pharmaceuticals due to their stability and bioactivity.
Industry: Utilized in the production of agrochemicals, dyes, and polymers. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Pathways Involved: The inhibition of enzymes and receptors can disrupt various biological pathways, leading to therapeutic effects. For instance, the inhibition of fungal enzymes can prevent fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.
5-(Hydroxymethyl)-2-methyl-1,2,4-triazol-3-amine: Similar structure with a hydroxymethyl group instead of a methoxymethyl group, exhibiting different chemical reactivity and biological activity.
5-(Methoxymethyl)-1,2,4-triazole: Lacks the methyl group on the triazole ring, resulting in different chemical and biological properties.
Uniqueness
5-(Methoxymethyl)-2-methyl-1,2,4-triazol-3-amine is unique due to the presence of both methoxymethyl and methyl groups on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-9-5(6)7-4(8-9)3-10-2/h3H2,1-2H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKMNJFPRURPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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